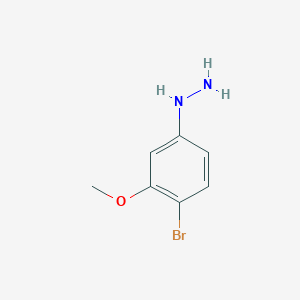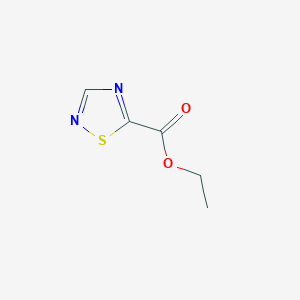![molecular formula C8H9N3 B1396736 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 1289082-81-0](/img/structure/B1396736.png)
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Descripción general
Descripción
“3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain the compounds .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 147.18 .
Chemical Reactions Analysis
The compound exhibits potent activities against FGFR1, 2, and 3 . It has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 147.18 . It has a melting point of 212–214 ℃ .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine”, organized into distinct sections for clarity:
Diabetes Management
This compound has been found to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of Azapentalenes
The amine variant of this compound has been utilized in the synthesis of azapentalenes through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom .
Cancer Research
In cancer research, specifically regarding breast cancer cells (4T1 cells), this compound has been evaluated for its effect on the migration and invasion abilities through transwell chamber assay .
Molecular Synthesis
A derivative of this compound has been used in molecular synthesis studies to create complex molecules with potential biological activities .
Synthetic Approaches in Drug Discovery
Pyrrolopyrazine derivatives, which include this compound, have been synthesized through various approaches for potential use in drug discovery. This includes one-pot synthesis methods and oxidative ring-opening processes .
FGFR Inhibitors Design
The compound’s motif has been used as a hinge binder in the design of novel FGFR inhibitors, which are important in targeted cancer therapies .
Mecanismo De Acción
Target of Action
Similar compounds are known to inhibit multiple receptor tyrosine kinases .
Mode of Action
It is suggested that similar compounds work by inhibiting the activity of their target proteins .
Biochemical Pathways
The inhibition of receptor tyrosine kinases by similar compounds can affect various cellular processes, including cell growth and differentiation .
Result of Action
The inhibition of receptor tyrosine kinases by similar compounds can lead to changes in cell growth and differentiation .
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHKCWLPGIUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)


![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)




![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)




![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)